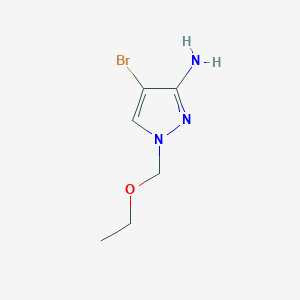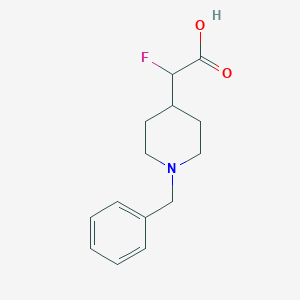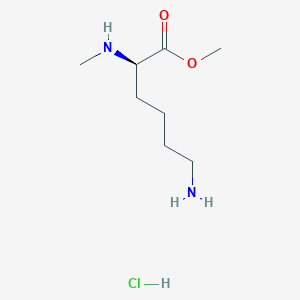![molecular formula C13H21NO3 B13148750 Tert-butyl (4aS,7aS)-5-oxooctahydro-2H-cyclopenta[c]pyridine-2-carboxylate](/img/structure/B13148750.png)
Tert-butyl (4aS,7aS)-5-oxooctahydro-2H-cyclopenta[c]pyridine-2-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2H-Cyclopenta[c]pyridine-2-carboxylicacid,octahydro-5-oxo-,1,1-dimethylethylester,(4aR,7aR)-rel- is a complex organic compound with a unique structure that combines elements of cyclopentane, pyridine, and carboxylic acid
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2H-Cyclopenta[c]pyridine-2-carboxylicacid,octahydro-5-oxo-,1,1-dimethylethylester,(4aR,7aR)-rel- typically involves multiple steps, including the formation of the cyclopentane ring, the introduction of the pyridine moiety, and the esterification of the carboxylic acid group. Common reagents used in these reactions include cyclopentanone, pyridine, and tert-butyl alcohol. The reaction conditions often require controlled temperatures and the use of catalysts to ensure the desired stereochemistry is achieved.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are carefully monitored and controlled. The use of automated systems for the addition of reagents and the control of temperature and pressure is common to ensure consistency and efficiency in production.
Análisis De Reacciones Químicas
Types of Reactions
2H-Cyclopenta[c]pyridine-2-carboxylicacid,octahydro-5-oxo-,1,1-dimethylethylester,(4aR,7aR)-rel- can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can be used to reduce ketones or other functional groups within the molecule.
Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. The conditions for these reactions can vary but often involve specific temperatures, solvents, and catalysts to achieve the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes. Substitution reactions can result in a wide variety of products depending on the nature of the substituent introduced.
Aplicaciones Científicas De Investigación
2H-Cyclopenta[c]pyridine-2-carboxylicacid,octahydro-5-oxo-,1,1-dimethylethylester,(4aR,7aR)-rel- has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It can be used in the study of enzyme interactions and as a potential inhibitor or activator of specific biological pathways.
Medicine: Research is ongoing into its potential use as a pharmaceutical agent, particularly in the treatment of certain diseases or conditions.
Industry: It may be used in the production of specialty chemicals or as an intermediate in the synthesis of other compounds.
Mecanismo De Acción
The mechanism of action of 2H-Cyclopenta[c]pyridine-2-carboxylicacid,octahydro-5-oxo-,1,1-dimethylethylester,(4aR,7aR)-rel- involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can lead to the modulation of biological pathways, resulting in various effects. The exact pathways and targets involved depend on the specific application and the context in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
Cyclopentane derivatives: These compounds share the cyclopentane ring structure but may have different functional groups or substituents.
Pyridine derivatives: These compounds contain the pyridine moiety and may have similar or different functional groups attached.
Carboxylic acid esters: These compounds have the ester functional group and may vary in the nature of the alkyl or aryl groups attached.
Uniqueness
What sets 2H-Cyclopenta[c]pyridine-2-carboxylicacid,octahydro-5-oxo-,1,1-dimethylethylester,(4aR,7aR)-rel- apart is its unique combination of structural elements and stereochemistry
Propiedades
Fórmula molecular |
C13H21NO3 |
|---|---|
Peso molecular |
239.31 g/mol |
Nombre IUPAC |
tert-butyl (4aS,7aS)-5-oxo-3,4,4a,6,7,7a-hexahydro-1H-cyclopenta[c]pyridine-2-carboxylate |
InChI |
InChI=1S/C13H21NO3/c1-13(2,3)17-12(16)14-7-6-10-9(8-14)4-5-11(10)15/h9-10H,4-8H2,1-3H3/t9-,10+/m1/s1 |
Clave InChI |
IRUXJIURXQDCKP-ZJUUUORDSA-N |
SMILES isomérico |
CC(C)(C)OC(=O)N1CC[C@H]2[C@@H](C1)CCC2=O |
SMILES canónico |
CC(C)(C)OC(=O)N1CCC2C(C1)CCC2=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![cis-1-Methyloctahydropyrrolo[3,4-b]pyridine](/img/structure/B13148688.png)



![4,5,6,7-Tetrahydro-5-methylthiazolo[4,5-c]pyridine-2-carboxylic acid](/img/structure/B13148703.png)


![2-(9H-fluoren-9-ylmethoxycarbonyl)-6-hydroxy-1,3,4,9-tetrahydropyrido[3,4-b]indole-3-carboxylic acid](/img/structure/B13148720.png)


